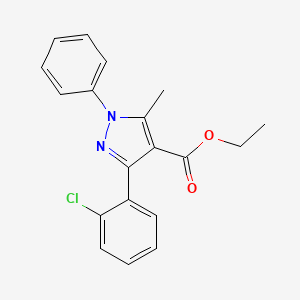

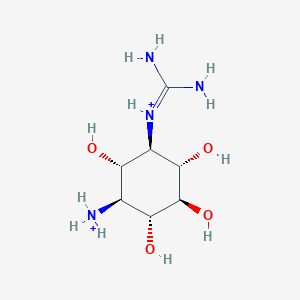

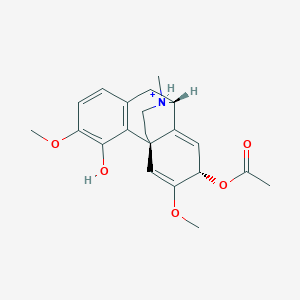

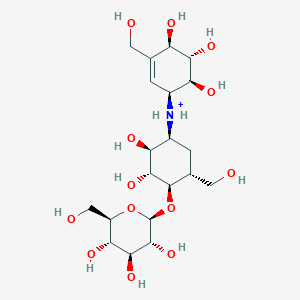

validamycin A(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

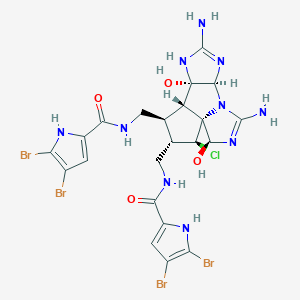

Validamycin A(1+) is an ammonium ion resulting from the protonation of the amino group of validamycin A. The major species at pH 7.3. It has a role as an antimicrobial agent, a bacterial metabolite, an antifungal agrochemical, an EC 2.4.1.231 [alpha,alpha-trehalose phosphorylase (configuration-retaining)] inhibitor, an EC 2.4.1.64 (alpha,alpha-trehalose phosphorylase) inhibitor and an EC 3.2.1.28 (alpha,alpha-trehalase) inhibitor. It is a conjugate acid of a validamycin A.

Applications De Recherche Scientifique

Agricultural Applications

- Disease Control in Plants : Validamycin A is effective in controlling Fusarium head blight caused by Fusarium graminearum in wheat by inhibiting the synthesis of deoxynivalenol (a mycotoxin) and inducing wheat resistance (Li et al., 2019)(source).

- Insecticide Properties : It inhibits glycometabolism and chitin synthesis in insects like the common cutworm, Spodoptera litura, leading to significant growth inhibition (Yu et al., 2021)(source).

- Rice Sheath Blight Control : Used widely in controlling sheath blight disease of rice and other crops (Fan et al., 2013)(source).

Biotechnological Applications

- Fermentation Optimization : Studies have focused on enhancing the production of validamycin A in Streptomyces hygroscopicus through various fermentation techniques, including genetic engineering and medium optimization (Zhou et al., 2014; Fan et al., 2013)(sources: Zhou et al.)(Fan et al.).

- Gene Expression Analysis : Gene cluster analysis and the study of validamycin biosynthesis pathways offer insights for further biotechnological advancements (Yu et al., 2005)(source).

Environmental Safety

- Bio-safety Assessment : Validamycin's impact on soil bacterial and fungal biomass has been assessed, indicating it's a low-toxicity material that can be degraded by certain bacteria under lab conditions (Qian et al., 2007)(source).

Propriétés

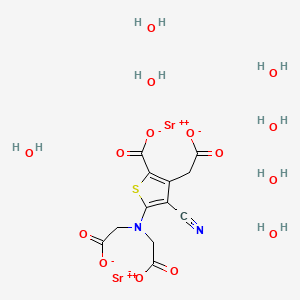

Formule moléculaire |

C20H36NO13+ |

|---|---|

Poids moléculaire |

498.5 g/mol |

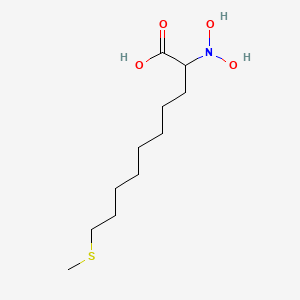

Nom IUPAC |

[(1S,2S,3R,4R,5R)-2,3-dihydroxy-5-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexyl]-[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]azanium |

InChI |

InChI=1S/C20H35NO13/c22-3-6-1-8(12(26)15(29)11(6)25)21-9-2-7(4-23)19(17(31)13(9)27)34-20-18(32)16(30)14(28)10(5-24)33-20/h1,7-32H,2-5H2/p+1/t7-,8+,9+,10-,11-,12+,13+,14-,15+,16+,17-,18-,19-,20+/m1/s1 |

Clé InChI |

JARYYMUOCXVXNK-CSLFJTBJSA-O |

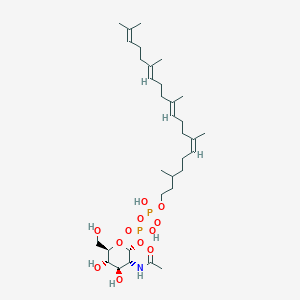

SMILES isomérique |

C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1[NH2+][C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO |

SMILES canonique |

C1C(C(C(C(C1[NH2+]C2C=C(C(C(C2O)O)O)CO)O)O)OC3C(C(C(C(O3)CO)O)O)O)CO |

Synonymes |

jinggangmycin Validacin validamycin A |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(9Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1263792.png)

![2-Amino-4-[4-(2-bromo-4,5-difluorophenoxy)anilino]-4-oxobutanoic acid](/img/structure/B1263797.png)

![4-[2-[[(3,4-Difluorophenyl)-oxomethyl]amino]ethylamino]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1263804.png)